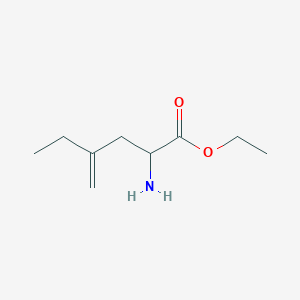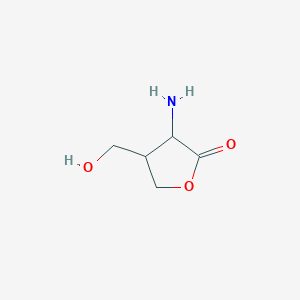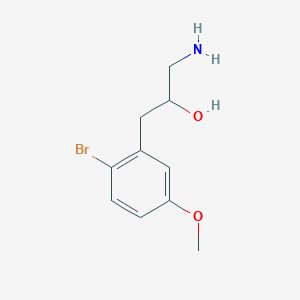
1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a methoxy group attached to a phenyl ring, along with a propanol backbone
Synthetic Routes and Reaction Conditions:
Aromatic Substitution:
Reduction and Alkylation: Another method involves the reduction of 2-bromo-5-methoxyphenylpropanone to the corresponding alcohol, followed by alkylation with an appropriate amine source.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, the compound can be produced via catalytic hydrogenation of the corresponding nitro compound, followed by bromination and methoxylation.
Continuous Flow Synthesis: Utilizing continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective for reduction reactions.
Nucleophiles: Ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism by which 1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as metabolism, growth, and differentiation.
類似化合物との比較
1-Amino-3-(5-bromo-2-methoxyphenyl)propan-2-ol: Similar in structure but with different positional isomerism.
3-Amino-3-(2-bromo-5-methoxyphenyl)propan-1-ol: Another positional isomer with variations in the location of functional groups.
Uniqueness: 1-Amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
特性
分子式 |
C10H14BrNO2 |
|---|---|
分子量 |
260.13 g/mol |
IUPAC名 |
1-amino-3-(2-bromo-5-methoxyphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14BrNO2/c1-14-9-2-3-10(11)7(5-9)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3 |
InChIキー |
QAIBWXOCGVFKIC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)Br)CC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


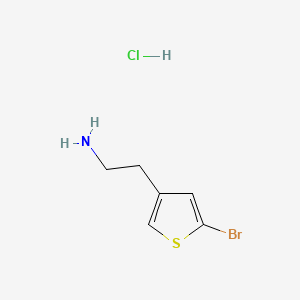
![3-Butyl-8-[(6-Butyl-5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-Yl)sulfanylmethyl]-7-Ethyl-Purine-2,6-Dione](/img/structure/B13580285.png)


![3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)

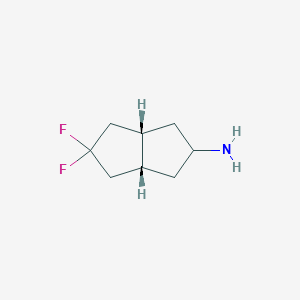
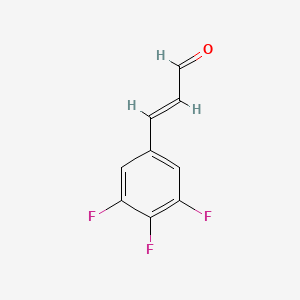
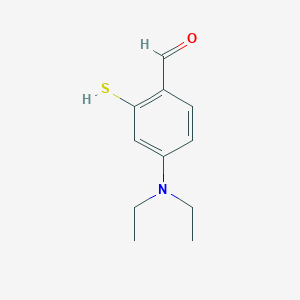
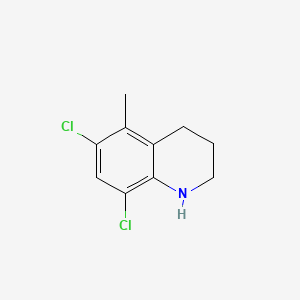

![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
